molecular formula C16H19ClN2O2 B5422078 1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol

1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol

Cat. No. B5422078
M. Wt: 306.79 g/mol
InChI Key: VQGHIJHYLWYTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . It also contains a 1,3-oxazole ring, which is a heterocyclic compound consisting of an oxygen atom and a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, and others .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many piperidine derivatives are used in the pharmaceutical industry and their mechanisms of action involve interactions with biological targets .

Future Directions

The future research directions involving this compound could include studying its potential uses in pharmaceuticals or other industries, investigating its synthesis and reactions, and exploring its physical and chemical properties .

properties

IUPAC Name

1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-11-15(10-19-7-3-6-14(20)9-19)18-16(21-11)12-4-2-5-13(17)8-12/h2,4-5,8,14,20H,3,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGHIJHYLWYTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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